![molecular formula C17H28N2OS B4080510 N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)
N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide
Overview
Description
Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions, allowing for the synthesis of a family of adamantane derivatives .
Synthesis Analysis
Adamantane derivatives can be synthesized via step-growth and chain-growth polymerizations . For instance, a polymer was produced by the Wurtz-type coupling polymerization of 3,3′-dibromo-1,1′-biadamantane using sodium metal in p-xylene .Molecular Structure Analysis
Adamantane is a tricyclic cage compound with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Chemical Reactions Analysis
The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Mechanism of Action
The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties . The rigid cage moiety protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma .
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]morpholine-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-12(18-16(21)19-2-4-20-5-3-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWWRPABYBVTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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